molecular formula C19H14O9 B1682485 Stictic acid CAS No. 549-06-4

Stictic acid

Cat. No.: B1682485
CAS No.: 549-06-4
M. Wt: 386.3 g/mol
InChI Key: SKCUFZLDTAYNBZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Stictic acid, an aromatic organic compound, is a secondary metabolite found in some species of lichens . The primary target of this compound is the p53 protein , a transcription factor that plays a crucial role in maintaining cellular homeostasis in response to genotoxic stress signals .

Mode of Action

This compound interacts with its target, the p53 protein, by inducing cytotoxic and apoptotic effects in vitro . Computational studies suggest that this compound may stimulate p53 reactivation . This interaction results in the induction of p21 and PUMA in a dose and p53 dependent manner .

Biochemical Pathways

The affected pathway is the p53 pathway . This pathway is involved in cell cycle arrest, apoptosis, senescence, and metabolism . The activation of p53 by this compound leads to the upregulation of genes involved in these processes .

Pharmacokinetics

Computational studies have been used to predict the pharmacokinetics and possible toxicities of compounds that interact with the p53 protein

Result of Action

The molecular and cellular effects of this compound’s action include cytotoxic and apoptotic effects . It has been observed that this compound inhibits the growth of human colon adenocarcinoma HT-29 cells . The reactivation of p53 leads to the induction of p21 and PUMA, which are involved in cell cycle arrest and apoptosis, respectively .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, certain ecotypes of lichens that receive the least direct radiation lack depsidones like this compound . This suggests that environmental conditions such as altitude and slope aspects can influence the secondary metabolism of lichen species and, consequently, the production of this compound .

Properties

IUPAC Name

13,17-dihydroxy-5-methoxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O9/c1-6-4-9(25-3)8(5-20)15-10(6)17(22)27-14-7(2)13(21)11-12(16(14)26-15)19(24)28-18(11)23/h4-5,19,21,24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCUFZLDTAYNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3C)O)C(=O)OC4O)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972053
Record name Stictic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549-06-4
Record name Stictic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stictic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STICTIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87511
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Record name Stictic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stictic acid
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Record name Stictic acid
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZR6AX77LP
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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